molecular formula C20H24N2O3S B488486 4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one CAS No. 432518-78-0

4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one

Cat. No.: B488486
CAS No.: 432518-78-0
M. Wt: 372.5g/mol
InChI Key: ZREHFBPNVPTQSW-UHFFFAOYSA-N
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Description

4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a quinoxalinone core, which is a bicyclic structure containing nitrogen atoms, and a sulfonyl group attached to a tert-butyl-dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butyl-2,6-dimethylphenylsulfonyl chloride with 3,4-dihydroquinoxalin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoxalinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their function. The quinoxalinone core may also interact with DNA or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one stands out due to its unique combination of a quinoxalinone core and a sulfonyl group attached to a tert-butyl-dimethylphenyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

432518-78-0

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5g/mol

IUPAC Name

4-(4-tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C20H24N2O3S/c1-13-10-15(20(3,4)5)11-14(2)19(13)26(24,25)22-12-18(23)21-16-8-6-7-9-17(16)22/h6-11H,12H2,1-5H3,(H,21,23)

InChI Key

ZREHFBPNVPTQSW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C)C(C)(C)C

solubility

5.7 [ug/mL]

Origin of Product

United States

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